4-(Bromomethyl)-3-nitrobenzoyl chloride

Description

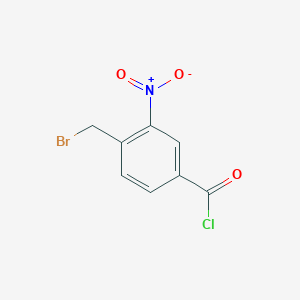

4-(Bromomethyl)-3-nitrobenzoyl chloride is a benzoyl chloride derivative with a bromomethyl (-CH₂Br) group at the para position and a nitro (-NO₂) group at the meta position on the aromatic ring. Its molecular formula is C₈H₅BrClNO₃, with a molar mass of 278.49 g/mol. The bromomethyl group enhances its utility in nucleophilic substitution reactions, making it valuable in pharmaceutical and polymer synthesis as a reactive intermediate .

Properties

CAS No. |

73674-47-2 |

|---|---|

Molecular Formula |

C8H5BrClNO3 |

Molecular Weight |

278.49 g/mol |

IUPAC Name |

4-(bromomethyl)-3-nitrobenzoyl chloride |

InChI |

InChI=1S/C8H5BrClNO3/c9-4-6-2-1-5(8(10)12)3-7(6)11(13)14/h1-3H,4H2 |

InChI Key |

PZBLYVXIESQISD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitrobenzoyl chloride typically involves the bromination of 3-nitrobenzoyl chloride. One common method is to react 3-nitrobenzoyl chloride with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitrobenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions. Metal hydrides like lithium aluminum hydride (LiAlH4) are also effective.

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Reduction: The major product is 4-(Aminomethyl)-3-nitrobenzoyl chloride.

Electrophilic Aromatic Substitution: Products include further nitrated, sulfonated, or halogenated derivatives of the compound.

Scientific Research Applications

4-(Bromomethyl)-3-nitrobenzoyl chloride is a chemical compound that is utilized in various chemical syntheses. It has a molecular weight of approximately 260.04 g/mol and the molecular formula C8H5BrClNO3. It contains bromine and nitro groups, which contribute to its reactivity. this compound usually exists as a pale yellow to pink crystalline solid. It is soluble in organic solvents like dichloromethane and dimethylformamide, but it is insoluble in water.

Applications in Organic Synthesis

This compound has various applications in organic synthesis:

- It can be used as a reactant in the synthesis of 4-bromomethyl-3-nitrobenzoic acid succinimide ester (BNBA-SE) .

- It can be used as a reactant in the synthesis of 4-(2-hydroxyethylmercaptylmethyl)-3-nitrobenzoic acid .

- It can be used as a reactant in the synthesis of decyl 4-(bromomethyl)-3-nitrobenzoate .

- It can be used as a reactant in the synthesis of 4-((2-(hydroxymethyl)phenylamino)methyl)-3-nitrobenzoic acid .

- It is used as a thiol photo-deprotection reagent .

- It can be used as a UV-cleavable reagent to functionalize polyacrylamide acryl hydrate (PAAH) .

- It can be used as a photocleavable linker to form localized photoinversion of surface charges inside the colloidal crystal .

- It can be used as a starting material in the synthesis of 2H-indazole based library using parallel solution-phase methods .

- It can be used as a reactant in the synthesis of (N-allyloxycarbonyl)-5-aminopent-1-yl 4-bromomethyl-3-nitrobenzoate .

As a Precursor

This compound can be used as a precursor to synthesize complex organic molecules. Interaction studies have shown its reactivity with nucleophiles and its participation in substitution reactions.

4-(Bromomethyl)-3-nitrobenzoic acid, derived from this compound, can be used as a key precursor for the synthesis of 1,4-benzodiazepin-2,3-dione scaffold .

Use in Synthesis of Neurotrophin-3 Analogue

4-(Bromomethyl)-3-nitrobenzoic acid, a compound similar to this compound, is used in the synthesis of a small molecule Neurotrophin-3 analogue, which stimulates SGNs and promotes regeneration of synapses between SGNs and inner .

Use as a Building Block for Crosslinkers

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-nitrobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the bromomethyl group and stabilizes the transition state during nucleophilic substitution reactions .

Comparison with Similar Compounds

To contextualize its properties and applications, 4-(Bromomethyl)-3-nitrobenzoyl chloride is compared below with structurally related benzoyl chloride derivatives.

Structural and Physical Properties

Key Observations :

- Electron-withdrawing effects: The nitro group in this compound increases the electrophilicity of the acyl chloride compared to non-nitro analogs like 4-bromobenzoyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols) .

Research Findings

- Pharmaceutical relevance : this compound’s dual functionality (acyl chloride + bromomethyl) is exploited in prodrug synthesis , where controlled release mechanisms are required .

- Comparative stability : Studies show that nitro-substituted benzoyl chlorides (e.g., 3-nitrobenzoyl chloride) hydrolyze faster than halogenated analogs (e.g., 4-bromobenzoyl chloride) due to increased electrophilicity .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet near δ 4.5–5.0 ppm (¹H) and δ 30–35 ppm (¹³C). The nitro group deshields adjacent aromatic protons, causing splitting patterns .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 278 (C₈H₅BrClNO₃) and fragment ions (e.g., loss of COCl [m/z 235]) .

- FT-IR : Confirm C=O stretch (~1760 cm⁻¹) and NO₂ asymmetric stretch (~1530 cm⁻¹) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap/water for ≥15 min; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 min; consult an ophthalmologist .

- Ingestion : Rinse mouth (if conscious) but do not induce vomiting .

- Storage : Keep in a locked, dry cabinet away from bases or nucleophiles .

How does the bromomethyl substituent influence the reactivity of 3-nitrobenzoyl chloride in nucleophilic acyl substitution reactions?

Advanced Research Question

The bromomethyl group:

- Activates the Aryl Ring : Electron-withdrawing nitro and bromine groups increase electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols .

- Leaving Group Potential : Bromine can act as a leaving group under basic conditions, enabling alkylation side reactions. Control pH (<8) to minimize this .

Methodological Insight : Compare kinetics with non-brominated analogs (e.g., 3-nitrobenzoyl chloride) using stopped-flow techniques .

What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when analyzing derivatives of this compound?

Advanced Research Question

- Cross-Validation : Use high-resolution MS (HRMS) to confirm molecular formulas and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions caused by nitro/bromine substituents .

- Degradation Analysis : Test for hydrolyzed products (e.g., free carboxylic acid) via LC-MS if discrepancies arise .

How can the stability of this compound under varying storage conditions (temperature, humidity) be systematically evaluated?

Advanced Research Question

Design a stability study:

Accelerated Degradation : Store samples at 40°C/75% RH for 4 weeks and analyze purity via HPLC .

Moisture Sensitivity : Compare FT-IR spectra before/after exposure to humid air; hydrolysis produces 4-(Bromomethyl)-3-nitrobenzoic acid (~1700 cm⁻¹ carboxylic acid C=O) .

Light Sensitivity : Monitor UV-Vis absorbance changes under UV light to detect photolytic decomposition .

What computational methods are suitable for predicting the electrophilic reactivity of this compound in complex reaction systems?

Advanced Research Question

- DFT Calculations : Calculate Fukui indices to identify electrophilic centers (e.g., carbonyl carbon vs. bromomethyl carbon) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways .

- Docking Studies : Predict binding affinity with nucleophiles (e.g., amines) to optimize reaction conditions .

How do competing decomposition pathways of this compound impact its utility as a synthetic intermediate in multi-step reactions?

Advanced Research Question

- Hydrolysis : Dominant in aqueous media; use anhydrous solvents (e.g., THF, DCM) and molecular sieves to suppress .

- Thermal Decomposition : At >80°C, cleavage of the C-Br bond may occur. Monitor via TGA-DSC and adjust reaction temperatures .

- Mitigation : Add stabilizers like hydroquinone to inhibit radical-mediated degradation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.